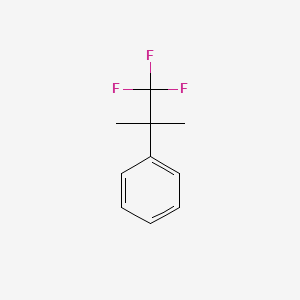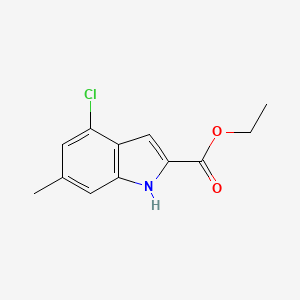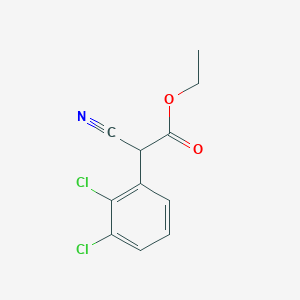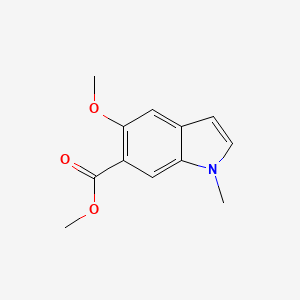![molecular formula C7H4ClN3O B13906195 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, with a chlorine atom at the 3-position and an aldehyde group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrazin-3-amine and 3-chloropyrrole.
Cyclization: The pyrazin-3-amine undergoes cyclization with 3-chloropyrrole under controlled conditions to form the pyrrolo[2,3-B]pyrazine core.
Formylation: The resulting compound is then subjected to formylation to introduce the aldehyde group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carboxylic acid.
Reduction: 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase inhibition and antimicrobial activity.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets:
Kinase Inhibition: The compound can inhibit certain kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways.
Antimicrobial Activity: It disrupts microbial cell functions by interacting with essential enzymes and proteins, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
5H-Pyrrolo[2,3-B]pyrazine: Lacks the chlorine and aldehyde groups, making it less reactive in certain chemical reactions.
3-Chloro-5H-pyrrolo[2,3-B]pyrazine: Lacks the aldehyde group, limiting its applications in formylation reactions.
5H-Pyrrolo[2,3-B]pyrazine-7-carbaldehyde: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness
3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and versatility in synthetic applications .
Propiedades
Fórmula molecular |
C7H4ClN3O |
|---|---|
Peso molecular |
181.58 g/mol |
Nombre IUPAC |
3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-9-6-4(3-12)1-10-7(6)11-5/h1-3H,(H,10,11) |
Clave InChI |
INWHMTOANDXOJV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC=C(N=C2N1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)






![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)


![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)

